4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid
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Overview
Description
4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid typically involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable benzyl halide under appropriate conditions. The reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. Purification steps may include recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.
Reduction: Amines such as benzylamine.
Substitution: Substituted benzene derivatives like bromobenzene or nitrobenzene.
Scientific Research Applications
Chemistry: In chemistry, 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized to study enzyme inhibition and protein binding. Its triazole ring structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound has shown potential as an antimicrobial agent, exhibiting activity against a range of bacteria and fungi. It is also being investigated for its anticancer properties, with studies suggesting its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity, while the carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the same core structure but differ in their substituents and functional groups.
Benzimidazole derivatives: These compounds contain a fused benzene and imidazole ring, similar to the triazole structure.
Pyrazole derivatives: These compounds have a five-membered ring with two nitrogen atoms, differing from the triazole's three nitrogen atoms.
Uniqueness: 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-10-12-6-14(13-10)5-7-1-3-8(4-2-7)9(15)16/h1-4,6H,5H2,(H2,11,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSPWZRRUBFIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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